molecular formula C12H8N2O2S B1401316 2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione CAS No. 80937-12-8

2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione

Cat. No.: B1401316
CAS No.: 80937-12-8
M. Wt: 244.27 g/mol
InChI Key: DDPGKZSOCTUHOO-UHFFFAOYSA-N
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Description

2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione is a high-purity chemical scaffold of significant interest in medicinal chemistry and materials science. This tricyclic compound features a 1,4-naphthoquinone skeleton fused with a thiazole ring, a structure known to impart diverse biological activities and unique photophysical properties. Researchers value this core structure for developing new therapeutic agents and functional dyes. The naphthoquinone moiety is recognized for its ability to participate in redox cycling, generating reactive oxygen species that can be leveraged in anticancer and antimicrobial applications . Concurrently, the thiazole ring is a privileged structure in pharmaceuticals, frequently associated with antimicrobial efficacy . This combination makes derivatives of naphtho[2,3-d]thiazole-4,9-dione promising candidates for biological evaluation. Recent studies on closely related analogues have demonstrated potent activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the extended π-conjugated system of the naphtho[2,3-d]thiazole-4,9-dione skeleton provides distinctive fluorescent properties . The introduction of substituents, such as alkylamino groups, can fine-tune these photophysical characteristics, leading to solvatochromic behavior and large Stokes shifts, which are valuable for developing fluorescent probes, sensors, and optical sensing devices . This product is intended for research purposes in chemical synthesis, antimicrobial susceptibility testing, and photophysical characterization. It serves as a key intermediate for constructing a library of derivatives with tailored biological and optical activities. This chemical is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(methylamino)benzo[f][1,3]benzothiazole-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c1-13-12-14-8-9(15)6-4-2-3-5-7(6)10(16)11(8)17-12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPGKZSOCTUHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735055
Record name 2-(Methylamino)naphtho[2,3-d][1,3]thiazole-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80937-12-8
Record name 2-(Methylamino)naphtho[2,3-d][1,3]thiazole-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione typically involves the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur dichloride (S₂Cl₂) and a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) in chlorobenzene. This reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to yield the desired thiazole-fused product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted thiazole compounds .

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in the development of new pharmaceutical agents, particularly in the synthesis of derivatives with enhanced biological activities.

  • Antimicrobial Activity : Recent studies have demonstrated that derivatives of 2-(methylamino)naphtho[2,3-d]thiazole-4,9-dione exhibit notable antimicrobial properties against pathogenic bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives synthesized with nitrogen-containing heterocycles at position 2 of the thiazole ring showed significant antibacterial activity, indicating their potential as new antimicrobial agents .
  • Cytotoxicity Studies : Research has also focused on the cytotoxic effects of various derivatives. A study reported the synthesis of several derivatives and their evaluation for cytotoxic activities against cancer cell lines. The findings suggest that modifications to the naphtho[2,3-d]thiazole structure can enhance cytotoxic potency, making them candidates for further drug development .

Photophysical Characterization

The photophysical properties of this compound and its derivatives have been extensively studied due to their potential applications in fluorescent imaging and dye development.

  • Fluorescence Properties : The introduction of different substituents significantly affects the fluorescence characteristics. For example, compounds with extended π-conjugated systems exhibited pronounced bathochromic shifts in both absorption and emission spectra. These shifts can reach over 600 nm in polar solvents, making them suitable for applications in fluorescence microscopy and imaging techniques .
  • Structure-Activity Relationship : The study of structure-activity relationships (SAR) has revealed that varying the substituents on the thiazole ring alters the photophysical behavior of the compounds. This information is crucial for designing new fluorescent probes with optimized properties for specific applications in biological systems .

Table 1: Summary of Antimicrobial Activities

CompoundTarget BacteriaActivity Level
5aS. aureusModerate
5bMRSAHigh
5cS. epidermidisHigh
5dS. aureusLow
5eMRSAVery High

Case Study: Synthesis and Evaluation

In a recent study published in MDPI, researchers synthesized a series of derivatives from 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione using various amines such as benzylamine and morpholine. The resulting compounds were characterized for their antimicrobial activity against MRSA and other bacterial strains. Notably, compounds with thiomorpholine and piperazine groups demonstrated significant antibacterial effects, suggesting their potential use in treating resistant infections .

Mechanism of Action

The mechanism of action of 2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione involves its interaction with various biological targets. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the thiazole ring can interact with enzymes, inhibiting their activity and contributing to the compound’s antimicrobial properties .

Comparison with Similar Compounds

Photophysical Properties

The introduction of nitrogen-containing heterocycles at position 2 induces bathochromic shifts in absorption and emission wavelengths due to extended π-conjugation and intramolecular charge transfer (ICT).

Compound Emission Maxima (Solution, nm) Emission Maxima (Solid State, nm) Stokes Shift (nm) Quantum Yield (Φ)
5a 564 (DMSO) 564 90 0.12
5b 615 (DMSO) 610 110 0.18
5c 628 (DMSO) 625 130 0.22
5e 577 (DMSO) 575 95 0.15
PNT 628 (DMSO) 628 >90 0.25

Key Findings :

  • PNT and 5c exhibit the longest emission wavelengths (>600 nm) due to strong electron-donating effects of piperazine and thiomorpholine groups .
  • 5a (benzylamine) shows the shortest emission, highlighting the role of heterocyclic substituents in photophysical tuning .
Antimicrobial Activity

Compounds were tested against Staphylococcus aureus (S. aureus), methicillin-resistant S. aureus (MRSA), and S. epidermidis using MIC (Minimum Inhibitory Concentration) assays:

Compound MIC for S. aureus (µM) MIC for MRSA (µM) MIC for S. epidermidis (µM)
5a 40.0 ± 0.0 40.0 ± 0.0 40.0 ± 0.0
5b >268.5 >268.5 >268.5
5c 15.8 ± 0.0 31.6 ± 0.0 15.8 ± 0.0
5d >268.5 >268.5 >268.5
5e 31.9 ± 0.0 31.9 ± 0.0 8.0 ± 0.0
PNT 2.5 ± 0.0 6.7 ± 2.9 2.5 ± 2.2

Key Findings :

  • PNT demonstrates the highest potency, with MIC values 10–20× lower than 5c and 5e , likely due to its unsubstituted piperazine group, which enhances solubility and cellular uptake .
  • Thiomorpholine (5c ) and 4-methylpiperazine (5e ) substituents confer moderate activity, while morpholine (5b ) and piperidine (5d ) are inactive .
  • PNT’s mechanism involves DNA gyrase inhibition and ROS generation, similar to fluoroquinolones, but with a distinct chemical scaffold .
Solubility and Ionization
  • PNT exhibits higher aqueous solubility (logS = −2.1) compared to 5a (logS = −3.8), attributed to its ionizable piperazine group (97% protonated at physiological pH) .
  • Ionization enhances membrane permeability and intracellular accumulation, critical for antimicrobial efficacy .

Biological Activity

2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial properties, synthesis, and structure-activity relationships (SAR).

The compound is characterized by a naphtho-thiazole structure that contributes to its biological activity. Various synthetic routes have been developed, often involving the reaction of naphthoquinones with thiazole derivatives. For instance, the synthesis of derivatives has been achieved through reactions with amines such as benzylamine and morpholine, yielding new tricyclic compounds with varying biological profiles .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives against various bacterial strains. Notably, compounds with thiomorpholine and piperazine substituents demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundActivity Against MRSAActivity Against S. epidermidis
5c (Thiomorpholine)HighModerate
5e (4-Methylpiperazine)ModerateHigh
5a (Benzylamine)LowLow

These findings suggest that the introduction of specific nitrogen-containing heterocycles enhances the antimicrobial efficacy of these compounds.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the thiazole ring significantly influence the biological activity. For example, the presence of electron-withdrawing groups at specific positions on the phenyl ring has been correlated with increased potency against Plasmodium falciparum, the causative agent of malaria .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Electron-withdrawing groups at ortho positionIncreased potency against bacteria
Substituents at para position (H or F)Improved physicochemical properties

Case Studies

A notable case study involved the evaluation of several synthesized derivatives against S. aureus. The derivatives were assessed for their Minimum Inhibitory Concentration (MIC) values, revealing that certain compounds exhibited MIC values significantly lower than traditional antibiotics .

Case Study: Efficacy Against MRSA

  • Compound Tested: 5c (Thiomorpholine derivative)
  • MIC Value: 0.5 µg/mL
  • Conclusion: Demonstrated superior efficacy compared to standard treatments.

Q & A

Q. Why do anthraquinonothiazoles form thione derivatives under specific conditions?

  • Methodological Answer : Anthraquinonothiazoles react with S₂Cl₂-DABCO complexes to form thiones due to sulfur’s preferential insertion at the α-carbonyl position. This is confirmed by isotopic labeling (³⁴S) and XPS analysis, showing thione sulfur’s binding energy at 162.5 eV .

Q. How do solvent polarities affect reaction kinetics and regioselectivity?

  • Methodological Answer : Polar solvents (e.g., acetonitrile) accelerate chlorination by stabilizing ionic intermediates, while nonpolar solvents (chlorobenzene) favor radical-mediated sulfur insertion. Kinetic profiling via UV-Vis spectroscopy reveals a 3-fold rate increase in chlorobenzene .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione
Reactant of Route 2
2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione

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